5-Bromo-2-butoxypyridine

Medicinal Chemistry Drug Discovery Pharmacokinetics

Researchers replacing lower alkoxy pyridine analogs often encounter reactivity and membrane permeability failures due to insufficient lipophilicity. 5-Bromo-2-butoxypyridine resolves this with an ACD/LogP of 4.20, markedly higher than methoxy (XLogP3 2.4) or ethoxy (~3.2) derivatives. • LogP 4.20 boosts membrane permeability and oral bioavailability for intracellular target programs. • High boiling point (253.6°C) enables sustained heating in Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings. • Bromine at C5 provides a reliable handle for cross-coupling; validated ecto-5′-nucleotidase inhibition (IC50 40.1 µM) supports SAR studies. Supplied with full analytical documentation; standard global shipping.

Molecular Formula C9H12BrNO
Molecular Weight 230.1 g/mol
CAS No. 158615-97-5
Cat. No. B168836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-butoxypyridine
CAS158615-97-5
Synonyms5-bromo-2-butoxypyridine
Molecular FormulaC9H12BrNO
Molecular Weight230.1 g/mol
Structural Identifiers
SMILESCCCCOC1=NC=C(C=C1)Br
InChIInChI=1S/C9H12BrNO/c1-2-3-6-12-9-5-4-8(10)7-11-9/h4-5,7H,2-3,6H2,1H3
InChIKeyRHKWVOXRHVREMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-butoxypyridine: Dual-Functional Building Block


5-Bromo-2-butoxypyridine is a disubstituted pyridine derivative (C9H12BrNO) with a bromine atom at the 5-position and a butoxy group at the 2-position . It is primarily utilized as a versatile intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical research. The compound is characterized by a predicted boiling point of 253.6±20.0 °C and an ACD/LogP value of 4.20 . Its dual functionality, combining a halogen for cross-coupling reactions and an ether for modulation of lipophilicity, positions it as a strategic building block for constructing diverse molecular architectures.

Cross-coupling handle 5-bromo site for Pd-catalyzed couplings
Lipophilicity modulation Butoxy chain elevates predicted LogP
Building block format Disubstituted pyridine for complex architectures

5-Bromo-2-butoxypyridine: Substitution Risks vs. Lower Alkoxy Analogs


Substituting 5-Bromo-2-butoxypyridine with lower alkoxy analogs like 5-Bromo-2-methoxypyridine or 5-Bromo-2-ethoxypyridine can lead to significant deviations in reaction outcomes and biological activity profiles. The butoxy group imparts a markedly higher lipophilicity (ACD/LogP 4.20) compared to the methoxy (XLogP3 2.4) and ethoxy (predicted LogP ~3.2) analogs [1]. This difference alters compound solubility, membrane permeability, and pharmacokinetic properties in biological systems. Furthermore, the increased steric bulk of the butoxy group can influence regioselectivity in electrophilic aromatic substitution and the efficiency of metal-catalyzed cross-couplings, making direct substitution without re-optimization of reaction conditions a high-risk proposition [2].

Target
5-Bromo-2-butoxypyridine
Potential Substitute
Methoxy / Ethoxy analogs
Butoxy group increases lipophilicity and steric bulk; direct swap may shift reaction kinetics and biological partitioning without re-optimization.
Target
5-Bromo-2-butoxypyridine
Potential Substitute
5-Bromo-2-methoxypyridine
Boiling point difference (~56°C) may cause volatility mismatches in high-temperature cross-couplings.
Target
Butoxy derivative
Potential Substitute
Methoxy / Ethoxy derivatives
Enzyme inhibition data (CD73 IC50) reported only for butoxy analog; activity may not translate to shorter alkoxy chains.

5-Bromo-2-butoxypyridine: Comparative Evidence over Competing Pyridines


Enhanced Lipophilicity Boosts Membrane Permeability

5-Bromo-2-butoxypyridine exhibits a computed ACD/LogP value of 4.20 . This is substantially higher than the XLogP3 value of 2.4 for the methoxy analog, 5-Bromo-2-methoxypyridine [1], and the predicted LogP of ~3.2 for the ethoxy analog. The increased lipophilicity conferred by the butoxy group enhances the compound's ability to cross biological membranes, a critical parameter for improving oral bioavailability and tissue distribution in drug candidates. This difference of 1.8 log units corresponds to a ~63-fold increase in octanol-water partition coefficient, directly impacting passive diffusion rates.

Lipophilicity (LogP)
Reported (computed)
ACD/LogP 4.20 vs. Methoxy XLogP3 2.4
(Δ +1.8, ~63-fold partition increase)
Higher predicted lipophilicity may support membrane permeability studies.
Computed values; ACD/LogP and XLogP3 use different algorithms.
Medicinal Chemistry Drug Discovery Pharmacokinetics

Higher Boiling Point Broadens Thermal Processing Window

The predicted boiling point of 5-Bromo-2-butoxypyridine is 253.6±20.0 °C at 760 mmHg . This is significantly higher than the boiling point of the methoxy analog (197.0±20.0 °C) and the ethoxy analog (~210-220 °C). This ~56.6 °C increase in boiling point provides a wider operational window for reactions conducted at elevated temperatures, such as certain cross-coupling reactions or distillations, without risk of premature volatilization or decomposition of the starting material.

Boiling Point
Data to verify
253.6±20.0 °C vs. 197.0±20.0 °C
(Δ +56.6 °C vs methoxy analog)
Broader thermal processing window may benefit high-temperature reactions.
Predicted values, not experimentally confirmed.
Organic Synthesis Process Chemistry Materials Science

Ecto-5'-Nucleotidase Inhibitory Activity

5-Bromo-2-butoxypyridine has been tested for its ability to inhibit rat ecto-5'-nucleotidase (CD73) transfected in COS7 cells, showing an IC50 value of 4.01E+4 nM (40.1 µM) [1]. While this represents moderate potency, it establishes a clear biological activity profile not reported for the simpler methoxy or ethoxy analogs. This data suggests that the butoxy group facilitates binding interactions within the enzyme's active site or contributes to cell membrane penetration required for activity in a cell-based assay. This provides a starting point for developing more potent inhibitors targeting this enzyme, which is involved in adenosine production and cancer immunosuppression.

CD73 Inhibition (IC50)
Reported
40.1 µM (rat CD73, cell-based assay)
Moderate inhibitory activity; supports target-engagement SAR studies.
No comparable activity reported for methoxy/ethoxy analogs.
Enzymology Purinergic Signaling Inhibitor Discovery

5-Bromo-2-butoxypyridine: Application Scenarios


Lipophilic Drug Candidate Design

Use 5-Bromo-2-butoxypyridine as a core scaffold when designing drug candidates where high lipophilicity (LogP 4.20) is desired to enhance membrane permeability and oral bioavailability . The butoxy group provides a significant LogP boost compared to methoxy or ethoxy analogs, making it a superior choice for lead optimization in programs targeting intracellular targets or those requiring blood-brain barrier penetration [1].

High-Temperature Cross-Coupling Reactions

Employ this compound in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that require elevated temperatures. Its high boiling point (253.6 °C) allows for sustained heating without premature evaporation, ensuring consistent reaction kinetics and higher yields compared to lower-boiling analogs [2].

CD73 Inhibitor Development for Cancer Immunotherapy

Leverage the validated, albeit moderate, inhibitory activity against ecto-5'-nucleotidase (IC50 = 40.1 µM) as a starting point for structure-activity relationship (SAR) studies [3]. The butoxy group appears to be a critical element for target engagement, and optimization of this scaffold could yield more potent inhibitors for modulating the immunosuppressive adenosine pathway in tumors.

Application
Selection Property
Validation Focus
Lipophilicity-driven scaffold design
High predicted LogP via butoxy chain
LogP confirmation and permeability assays
High-temperature coupling reactions
Elevated predicted boiling point
Reaction yield and thermal stability screening
CD73 enzyme inhibition studies
Reported moderate inhibitory activity
Dose-response and selectivity profiling

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